molecular formula C20H17N3OS B2797935 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797350-30-1

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2797935
CAS No.: 1797350-30-1
M. Wt: 347.44
InChI Key: VLGPTDHZIPGGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene ring is introduced through a subsequent reaction with thiophene derivatives, followed by the attachment of the benzyl group via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of cancer and tuberculosis. Its ability to interact with specific molecular targets in cancer cells and Mycobacterium tuberculosis suggests its utility in designing new drugs.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects involves interaction with specific molecular targets. The benzo[d]imidazole ring can bind to enzymes and receptors, modulating their activity. The thiophene ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability. The acetamide group contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(phenyl)benzyl)acetamide

  • 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(pyridin-3-yl)benzyl)acetamide

  • 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-2-yl)benzyl)acetamide

Uniqueness: Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide stands out due to its specific arrangement of functional groups, which enhances its biological activity and chemical stability. The presence of the thiophene ring at the 3-position provides unique electronic and steric properties that influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(12-23-14-22-18-7-3-4-8-19(18)23)21-11-15-5-1-2-6-17(15)16-9-10-25-13-16/h1-10,13-14H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPTDHZIPGGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.